2-Bromo-5-chloro-3-methylpyrazine

Kinase inhibition MNK1/MNK2 Cancer therapeutics

Select this building block for regioselective, two-step diversification of the pyrazine scaffold. The 2‑bromo position undergoes preferential oxidative addition in Suzuki‑Miyaura couplings, allowing the 5‑chloro site to be addressed later via Buchwald‑Hartwig, Sonogashira, or SNAr reactions. This orthogonal strategy eliminates protecting‑group manipulations, reduces step count, and avoids statistical mixtures. Explicitly exemplified in MNK1/2 inhibitor patents. A crystalline solid (mp 30–35 °C) that enables precise gravimetric dispensing for automated parallel synthesis. For kinase inhibitor lead optimisation, agrochemical SAR exploration, or high‑throughput experimentation, procure this intermediate to leverage its unique halogen‑reactivity profile.

Molecular Formula C5H4BrClN2
Molecular Weight 207.455
CAS No. 1260664-82-1
Cat. No. B578635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-3-methylpyrazine
CAS1260664-82-1
Synonyms2-broMo-5-chloro-3-Methylpyrazine
Molecular FormulaC5H4BrClN2
Molecular Weight207.455
Structural Identifiers
SMILESCC1=NC(=CN=C1Br)Cl
InChIInChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3
InChIKeyDDXSLISYCFTQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloro-3-methylpyrazine (CAS 1260664-82-1): A Dual-Halogenated Pyrazine Building Block for Sequential Coupling


2-Bromo-5-chloro-3-methylpyrazine (CAS 1260664-82-1) is a heterocyclic aromatic compound with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.46 g/mol . It features a pyrazine core substituted with bromine at the 2-position, chlorine at the 5-position, and a methyl group at the 3-position [1]. This specific substitution pattern imparts orthogonal reactivity profiles at the two halogen sites, enabling sequential cross-coupling transformations and regioselective functionalization in the synthesis of complex bioactive molecules [1].

Why 2-Bromo-5-chloro-3-methylpyrazine Cannot Be Replaced by Single-Halogen or Dibromo Pyrazine Analogs


Halogenated pyrazine building blocks differ fundamentally in their cross-coupling reactivity based on halogen identity and substitution position. In Suzuki-Miyaura couplings, the reactivity order for aryl halides on pyrazine is I > Br > Cl, with bromo-substituted pyrazines exhibiting substantially faster oxidative addition to palladium(0) catalysts than chloro-substituted analogs [1]. This differential reactivity is the mechanistic basis for orthogonal coupling strategies. 2,5-Dibromo-3-methylpyrazine offers two equivalent reactive sites, eliminating regiocontrol. 2-Bromo-3-methylpyrazine and 5-chloro-3-methylpyrazine each possess only a single reactive handle, precluding sequential diversification. The specific 2-bromo-5-chloro substitution pattern of the target compound uniquely enables two-step, site-selective functionalization where the more reactive 2-bromo position is addressed first, followed by the 5-chloro position, a synthetic advantage not replicable with any single-halogen or symmetrically dihalogenated analog [1].

2-Bromo-5-chloro-3-methylpyrazine: Quantitative Differentiation Evidence Against Comparator Compounds


MNK1/MNK2 Kinase Inhibitor Pharmacophore Core: Patent-Exemplified Scaffold Differentiation

The compound is explicitly claimed and exemplified as a preferred intermediate in the synthesis of pyrazine-based MNK1 and MNK2 kinase inhibitors in patent literature [1]. The 2-bromo-5-chloro-3-methyl substitution pattern is structurally specified as part of the core pharmacophore scaffold that confers potent nanomolar inhibition of both MNK1 and MNK2 isoforms [1]. In contrast, the des-methyl analog (2-bromo-5-chloropyrazine, CAS 912773-21-8) lacks the 3-methyl group that provides both steric and electronic modulation of the pyrazine ring, while the 2,5-dibromo analog (CAS 1260672-37-4) offers no chlorine handle for late-stage diversification and produces symmetrical derivatives incompatible with the regiospecific binding requirements of the MNK kinase ATP-binding pocket [1].

Kinase inhibition MNK1/MNK2 Cancer therapeutics

Orthogonal Cross-Coupling Reactivity: Bromo vs. Chloro Site Selectivity in Pd-Catalyzed Suzuki-Miyaura Reactions

The 2-bromo-5-chloro-3-methyl substitution pattern provides orthogonal reactivity in palladium-catalyzed cross-coupling reactions due to the established reactivity hierarchy for halogenated pyrazines: I > Br > Cl [1]. The 2-bromo position undergoes oxidative addition to Pd(0) substantially faster than the 5-chloro position, enabling sequential, site-selective functionalization in a single synthetic sequence without protection-deprotection steps [1]. This is mechanistically distinct from 2,5-dibromo-3-methylpyrazine (CAS 1260672-37-4), where both halogen positions exhibit equivalent reactivity, resulting in statistical mixtures upon attempted mono-functionalization. The methyl group at the 3-position further modulates electron density on the pyrazine ring, affecting both the rate of oxidative addition and the stability of the resulting organopalladium intermediates [1].

Sequential coupling Suzuki-Miyaura Regioselective functionalization

Physical Form and Handling Differentiation: Solid State vs. Liquid Comparators

2-Bromo-5-chloro-3-methylpyrazine is a solid at ambient temperature with a reported melting point of 30-35°C . This physical form contrasts with the structurally similar but non-methylated analog 2-bromo-5-chloropyrazine, which is reported as a liquid or semi-solid at room temperature . The solid state of the target compound offers practical advantages in laboratory weighing, dispensing, and automated solid-dispensing workflows, reducing the risk of spillage, volatile loss, and inaccurate mass measurement that can occur with liquid or low-melting intermediates . Additionally, the compound requires storage under inert atmosphere (nitrogen or argon) at 2-8°C to maintain long-term stability .

Solid-phase handling Weighing accuracy Storage stability

2-Bromo-5-chloro-3-methylpyrazine: Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: MNK1/MNK2 Kinase Inhibitor Lead Optimization Programs

Procure 2-bromo-5-chloro-3-methylpyrazine as the core building block for synthesizing pyrazine-based MNK1 and MNK2 kinase inhibitors [1]. The compound is explicitly exemplified in patent literature (US10428034B2) as a preferred intermediate for generating inhibitors with nanomolar potency against both MNK1 and MNK2 isoforms [1]. This scaffold enables the installation of diverse aryl, heteroaryl, and amine substituents at the 2-position via Suzuki-Miyaura or Buchwald-Hartwig coupling, while the 5-chloro and 3-methyl groups provide the precise substitution pattern required for ATP-binding pocket complementarity. For lead optimization efforts targeting MNK-driven oncology indications, this specific intermediate ensures synthetic tractability and alignment with established structure-activity relationships [1].

Synthetic Methodology: Sequential Site-Selective Functionalization of the Pyrazine Core

Utilize 2-bromo-5-chloro-3-methylpyrazine in synthetic routes requiring orthogonal, two-step diversification of a pyrazine scaffold [1]. Under standard Suzuki-Miyaura conditions, the 2-bromo position reacts preferentially with aryl- or heteroarylboronic acids to install the first substituent. Following purification or telescoping, the 5-chloro position can be subsequently functionalized using more forcing conditions, a different catalyst-ligand system, or alternative cross-coupling methodologies (e.g., Buchwald-Hartwig amination, Sonogashira coupling, or SNAr with nucleophiles) [1]. This sequential approach eliminates protecting group manipulations and reduces step count relative to routes employing symmetrically dihalogenated building blocks, which produce statistical mixtures, or single-halogen intermediates, which require additional halogenation steps.

Agrochemical Intermediate: Herbicide and Fungicide Lead Generation

Employ 2-bromo-5-chloro-3-methylpyrazine as a versatile intermediate in the synthesis of halogenated pyrazine-based agrochemical candidates, including herbicides, insecticides, and fungicides [1]. The dual-halogen substitution pattern enables systematic exploration of structure-activity relationships through sequential coupling of diverse (hetero)aryl groups at both the 2- and 5-positions. The 3-methyl group mimics naturally occurring alkylpyrazines found in bioactive natural products and provides appropriate lipophilicity for membrane permeability in plant and fungal systems. This building block is positioned to support discovery programs seeking novel modes of action for resistant weed and pathogen management [1].

Automated Synthesis and High-Throughput Experimentation Workflows

Select 2-bromo-5-chloro-3-methylpyrazine for automated parallel synthesis and high-throughput experimentation platforms due to its solid physical form (melting point 30-35°C) [1]. The crystalline solid nature of this building block facilitates accurate gravimetric dispensing using automated powder-handling systems and minimizes well-to-well variability in reaction screening campaigns [1]. For labs running 24-, 48-, or 96-well parallel synthesis arrays, the solid-state handling characteristics reduce the risk of cross-contamination and volatile loss compared to liquid or low-melting halogenated pyrazine alternatives. Storage under inert atmosphere at 2-8°C is recommended to preserve long-term reagent integrity [2].

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